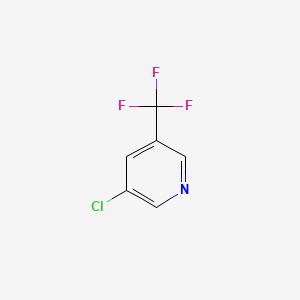

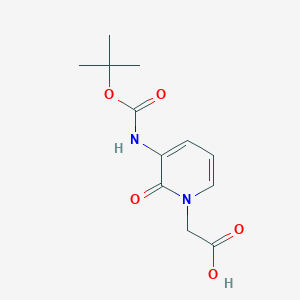

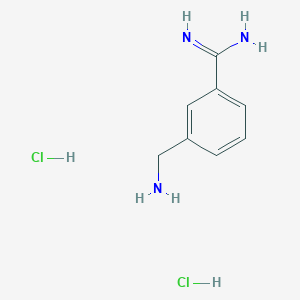

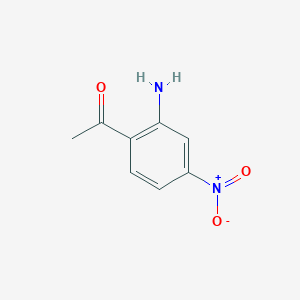

![molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9](/img/structure/B1270902.png)

6-Bromo-4-methyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

6-Bromo-4-methyl-1H-benzo[d]imidazole is a compound that belongs to the class of benzo[d]imidazoles, which are heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The compound is structurally related to various derivatives that have been synthesized and studied for their potential as enzyme inhibitors and for their unique chemical properties .

Synthesis Analysis

The synthesis of related bromo-imidazole derivatives has been reported through systematic approaches. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using a condensation reaction followed by alkylation, demonstrating a method that could potentially be adapted for the synthesis of 6-Bromo-4-methyl-1H-benzo[d]imidazole . Additionally, a Sandmeyer type reaction has been utilized to convert 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole, showcasing a bromination strategy that might be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of bromo-imidazole derivatives has been elucidated using various spectroscopic techniques such as NMR, and in some cases, confirmed with monocrystalline X-ray crystallography . Theoretical calculations, including density functional theory (DFT), have been employed to understand the electronic structure and properties of these molecules . Such analyses are crucial for the understanding of 6-Bromo-4-methyl-1H-benzo[d]imidazole's molecular structure.

Chemical Reactions Analysis

Bromo-imidazole compounds can undergo various chemical reactions, including cyclization, which is a key step in the synthesis of more complex imidazole derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the imidazole ring, which can lead to different products under varying conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-imidazole derivatives are influenced by their molecular structure. The presence of a bromine atom can significantly affect the compound's reactivity, boiling point, and solubility. The self-assembly of 2-bromo-1-methyl-imidazole into a tetranuclear Cu(II) cluster is an example of the unique properties that these compounds can exhibit . Theoretical calculations can provide insights into the conversion processes and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications , functional materials , and catalysis .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTOSLNWOXGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363958 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methyl-1H-benzo[d]imidazole | |

CAS RN |

255064-10-9 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.